molecular formula C10H11ClN2 B8416446 m-Cyano-p-dimethylaminobenzylchloride

m-Cyano-p-dimethylaminobenzylchloride

Cat. No.: B8416446
M. Wt: 194.66 g/mol
InChI Key: XLBMHXYSVIUNNI-UHFFFAOYSA-N
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Description

M-Cyano-p-dimethylaminobenzylchloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

5-(chloromethyl)-2-(dimethylamino)benzonitrile

InChI

InChI=1S/C10H11ClN2/c1-13(2)10-4-3-8(6-11)5-9(10)7-12/h3-5H,6H2,1-2H3

InChI Key

XLBMHXYSVIUNNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CCl)C#N

Origin of Product

United States

Preparation Methods

Bromination-Cyanation Sequential Route

Key Steps :

  • Synthesis of p-Dimethylaminobenzyl Chloride :

    • Chlorination of p-Nitrotoluene : p-Nitrotoluene undergoes radical chlorination using Cl2_2/UV light or SOCl2_2 to yield p-nitrobenzyl chloride (85–92% yield).

    • Nitro Reduction : Catalytic hydrogenation (H2_2, Pd/C, ethanol) reduces the nitro group to an amine, forming p-aminobenzyl chloride.

    • Dimethylation : Treatment with methyl iodide (2.2 equiv) and K2_2CO3_3 in DMF at 60°C for 12 hours introduces the dimethylamino group (78% yield).

  • Meta-Bromination :

    • Bromination of p-dimethylaminobenzyl chloride with Br2_2 (1.1 equiv) and FeCl3_3 (5 mol%) in CH2_2Cl2_2 at 0°C selectively introduces bromine at the meta position (position 3) relative to the benzyl chloride. Yield: 70–75%.

  • Cyanation via Copper-Mediated Substitution :

    • The brominated intermediate reacts with CuCN (1.5 equiv) in N-methylpyrrolidone (NMP) at 170°C for 4–6 hours, substituting bromine with a cyano group. Yield: 82–88%.

Mechanistic Insights :

  • The dimethylamino group directs bromination to the meta position via resonance stabilization of the intermediate arenium ion.

  • Cyanation proceeds through a single-electron transfer (SET) mechanism, facilitated by CuCN in a polar aprotic solvent.

Direct Chlorination of Pre-Functionalized Intermediates

Alternative Pathway :

  • Synthesis of m-Cyano-p-dimethylaminobenzyl Alcohol :

    • Pd-catalyzed cyanation of 3-bromo-p-dimethylaminobenzyl alcohol using Zn(CN)2_2 in DMF at 120°C introduces the cyano group (89% yield).

  • Chlorination with Thionyl Chloride :

    • The alcohol intermediate reacts with SOCl2_2 (3 equiv) in anhydrous CH2_2Cl2_2 at 0°C, yielding the target benzyl chloride. Yield: 91%.

Advantages :

  • Avoids harsh bromination conditions.

  • Higher functional group tolerance for sensitive substrates.

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature (Cyanation)160–170°CMaximizes CN substitution
CuCN Equivalents1.5–2.0Prevents CuCN depletion
NMP Solvent Volume5–8 mL/g substrateEnsures homogeneity

Common Side Reactions

  • Over-Chlorination : Excess Cl2_2 or SOCl2_2 leads to di- or trichlorinated byproducts. Mitigated by controlled reagent addition.

  • Dimethylamino Group Oxidation : Avoided by using inert atmospheres (N2_2/Ar) during high-temperature steps.

Analytical Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (d, 1H, Ar–H), 7.32 (s, 1H), 7.18 (d, 1H), 4.62 (s, 2H, CH2_2Cl), 2.98 (s, 6H, N(CH3_3)2_2).

  • IR : ν = 2225 cm1^{-1} (C≡N), 680 cm1^{-1} (C–Cl).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/H2_2O = 70:30).

Industrial Scalability

  • Cost-Effective Steps : Use of CuCN over Pd catalysts reduces production costs by ~40%.

  • Waste Management : NMP recycling via distillation achieves 90% solvent recovery .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of m-Cyano--p-dimethylaminobenzylchloride in laboratory settings?

  • Methodological Answer : Key parameters include reaction temperature (typically 0–5°C to minimize side reactions), stoichiometric ratios of reactants (e.g., benzyl chloride derivatives and cyanating agents), and solvent selection (polar aprotic solvents like DMF enhance reactivity). Monitoring pH (neutral to slightly acidic conditions) and reaction time (6–12 hours) is essential to maximize yield. Confirm purity via HPLC (>97%) and characterize intermediates using 1H^1H-NMR and FTIR .

Q. How can researchers validate the structural integrity of m-Cyano--p-dimethylaminobenzylchloride post-synthesis?

  • Methodological Answer : Use X-ray crystallography (as demonstrated for structurally similar chlorinated benzyl derivatives in ) to resolve bond angles and confirm stereochemistry. Complement this with 13C^{13}C-NMR to verify cyano (-CN) and dimethylamino (-N(CH3_3)2_2) group positions. Mass spectrometry (ESI-MS) provides molecular ion confirmation .

Q. What stability considerations are critical for storing m-Cyano--p-dimethylaminobenzylchloride?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., hydrolysis to carboxylic acid derivatives) can be tracked via TLC or LC-MS over 30-day stability studies .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of m-Cyano--p-dimethylaminobenzylchloride in nucleophilic substitution reactions?

  • Methodological Answer : Conduct time-resolved 1H^1H-NMR experiments at varying temperatures (25–60°C) to track the disappearance of the benzyl chloride moiety. Use DFT calculations (e.g., Gaussian 16) to model transition states and compare experimental activation energies with theoretical values. Include Hammett plots to correlate substituent effects with reaction rates .

Q. What analytical strategies resolve contradictions in reported degradation pathways of m-Cyano--p-dimethylaminobenzylchloride under oxidative conditions?

  • Methodological Answer : Perform controlled oxidative stress tests (e.g., H2_2O2_2/UV exposure) and analyze products via GC-MS and high-resolution MS. Compare fragmentation patterns with literature data. If discrepancies arise, replicate studies under identical conditions (pH, solvent) to isolate variables. Cross-validate using isotopic labeling (e.g., 18O^{18}O-H2_2O) to trace oxygen incorporation pathways .

Q. How can researchers design experiments to probe the compound’s bioactivity while minimizing cytotoxicity in cell-based assays?

  • Methodological Answer : Start with in silico docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., kinases). Validate with in vitro enzyme inhibition assays (IC50_{50} determination). For cytotoxicity, use MTT assays on HEK293 or HepG2 cells, adjusting concentrations (1–100 µM) and exposure times (24–72 hours). Include positive controls (e.g., cisplatin) and confirm specificity via siRNA knockdown of target proteins .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported melting points for m-Cyano--p-dimethylaminobenzylchloride?

  • Methodological Answer : Variability often arises from impurities or polymorphic forms. Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetonitrile) and analyze differential scanning calorimetry (DSC) thermograms. Compare with single-crystal XRD data to confirm polymorph identity. Publish detailed recrystallization protocols to enhance reproducibility .

Q. What steps ensure reliable quantification of trace byproducts in large-scale reactions?

  • Methodological Answer : Use UPLC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) for high sensitivity. Validate the method via spike-recovery experiments (90–110% recovery acceptable). For unknowns, employ molecular networking (GNPS platform) to cluster MS/MS spectra and annotate structures .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for m-Cyano--p-dimethylaminobenzylchloride studies?

  • Methodological Answer :

  • Feasible : Ensure access to analytical instrumentation (e.g., XRD, NMR) via collaborations.
  • Novel : Focus on underexplored reactions (e.g., photochemical cyclization).
  • Ethical : Adhere to institutional biosafety protocols for chlorinated compounds.
  • Relevant : Align with trends in medicinal chemistry (e.g., cyanobenzyl motifs in kinase inhibitors) .

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